7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one
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Overview
Description
Preparation Methods
The synthesis of 7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of aryl cyclopropanes with quinoxalinones under visible light-mediated conditions . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4-ones . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the scalability and efficiency of the process .
Chemical Reactions Analysis
7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrochloric acid, nitric acid, and other standard laboratory reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Comparison with Similar Compounds
7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one can be compared with other similar compounds, such as:
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also exhibit potent necroptosis inhibitory activity.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives: Some derivatives show great inhibition potency against specific biological targets.
The uniqueness of this compound lies in its specific chemical structure and its ability to interact with particular molecular targets, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
210222-14-3 |
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Molecular Formula |
C11H6Cl2N2O |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H6Cl2N2O/c12-6-4-8-10(5-7(6)13)15-3-1-2-9(15)11(16)14-8/h1-5H,(H,14,16) |
InChI Key |
MXWRBYJUJFMACM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC3=CC(=C(C=C32)Cl)Cl |
Origin of Product |
United States |
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